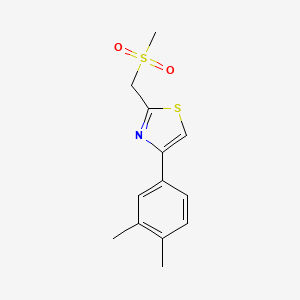
4-(Cyclopent-3-ene-1-carbonyl)-3-propan-2-ylpiperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Cyclopent-3-ene-1-carbonyl)-3-propan-2-ylpiperazin-2-one, also known as CPP, is a chemical compound that has gained significant attention in the scientific community due to its potential as a research tool. CPP is a cell-penetrating peptide that can be used to deliver various molecules, such as proteins and nucleic acids, into cells.
Wirkmechanismus
4-(Cyclopent-3-ene-1-carbonyl)-3-propan-2-ylpiperazin-2-one has a unique mechanism of action that allows it to penetrate cell membranes. This compound is positively charged, and it interacts with negatively charged components on the cell membrane, such as proteoglycans and phospholipids. This interaction leads to the formation of a this compound-membrane complex, which allows this compound to enter the cell through endocytosis or direct translocation.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and immunogenicity, making it a safe research tool. This compound has also been shown to have high cell-penetrating efficiency, allowing for efficient delivery of molecules into cells. Additionally, this compound has been shown to have a broad range of cell types that it can penetrate, including primary and immortalized cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(Cyclopent-3-ene-1-carbonyl)-3-propan-2-ylpiperazin-2-one in lab experiments include its high cell-penetrating efficiency, broad range of cell types that it can penetrate, and minimal toxicity and immunogenicity. However, there are also limitations to using this compound, such as the potential for off-target effects and the need for optimization of this compound concentration and delivery method for each specific application.
Zukünftige Richtungen
There are several future directions for 4-(Cyclopent-3-ene-1-carbonyl)-3-propan-2-ylpiperazin-2-one research. One direction is the development of 4-(Cyclopent-3-ene-1-carbonyl)-3-propan-2-ylpiperazin-2-ones with improved cell-penetrating efficiency and specificity. Another direction is the optimization of this compound delivery methods, such as the use of nanoparticles or liposomes to enhance this compound delivery. Additionally, this compound can be used in combination with other research tools, such as CRISPR-Cas9, to enhance gene editing efficiency. Overall, this compound has the potential to be a valuable research tool for a wide range of applications, and further research in this area is warranted.
Synthesemethoden
4-(Cyclopent-3-ene-1-carbonyl)-3-propan-2-ylpiperazin-2-one can be synthesized using solid-phase peptide synthesis (SPPS) method. In this method, the peptide chain is assembled on a solid support resin, and each amino acid is added sequentially. Once the peptide chain is complete, it is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
4-(Cyclopent-3-ene-1-carbonyl)-3-propan-2-ylpiperazin-2-one has been widely used as a research tool to deliver various molecules into cells. For example, this compound can be used to deliver proteins, such as enzymes and transcription factors, into cells to study their function. This compound can also be used to deliver nucleic acids, such as siRNA and plasmid DNA, into cells for gene therapy and gene editing applications.
Eigenschaften
IUPAC Name |
4-(cyclopent-3-ene-1-carbonyl)-3-propan-2-ylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-9(2)11-12(16)14-7-8-15(11)13(17)10-5-3-4-6-10/h3-4,9-11H,5-8H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNUIIEJBRHUHEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NCCN1C(=O)C2CC=CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[(1-ethyl-2-methylpiperidin-4-yl)-methylamino]methyl]-1H-quinolin-2-one](/img/structure/B7593278.png)





![[2-(Thian-4-ylamino)cyclohexyl]methanol](/img/structure/B7593316.png)

![N-[cyclopropyl-(4-fluorophenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B7593335.png)
![2-[(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-5-propan-2-yl-1,3,4-oxadiazole](/img/structure/B7593347.png)


![1-(2-chlorophenyl)-1-(4-methoxyphenyl)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]methanamine](/img/structure/B7593362.png)
![1-[(5-Fluoro-2-methoxyphenyl)methyl]-1,2,4-triazole](/img/structure/B7593373.png)